
(3-Dodecyl-2-thienyl)trimethylstannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound with the molecular formula C19H36SSn. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a dodecyl group and a trimethylstannyl group attached to the thiophene ring. This compound is primarily used as a building block in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Dodecyl-2-thienyl)trimethylstannane typically involves the reaction of 3-dodecylthiophene with trimethyltin chloride. The reaction is carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). The reaction conditions usually require refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3-Dodecyl-2-thienyl)trimethylstannane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in cross-coupling reactions, such as Stille coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and organohalides.
Major Products Formed
Substitution: Various substituted thiophenes.
Oxidation: Thiophene sulfoxides and sulfones.
Coupling: Biaryl compounds and other complex organic molecules.
Scientific Research Applications
(3-Dodecyl-2-thienyl)trimethylstannane is used in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Materials Science: In the development of conjugated polymers and organic semiconductors for electronic devices.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of (3-Dodecyl-2-thienyl)trimethylstannane involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The thiophene ring can also undergo oxidation and coupling reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Poly[(5,5′-bis(3-dodecyl-2-thienyl)-2,2′-bithiophene)] (PQT)
- Poly(2,5-bis(3-alkylthiophene-2-yl)thieno[3,2-b]thiophene) (PBTTT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-2,2′-bithiophene-5,5′-diyl} (PDQT)
- Poly{2,2′-[(2,5-bis(2-octyldodecyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)]dithiophene-5,5′-diyl-alt-thieno[3,2-b]thiophene-2,5-diyl} (PDBT-co-TT) .
Uniqueness
(3-Dodecyl-2-thienyl)trimethylstannane is unique due to its specific combination of a thiophene ring with a dodecyl and trimethylstannyl group. This structure imparts distinct chemical reactivity and physical properties, making it valuable in the synthesis of advanced materials and organic compounds .
Biological Activity
(3-Dodecyl-2-thienyl)trimethylstannane is an organotin compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and neuroprotective effects, along with relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a dodecyl chain attached to a thienyl group and a trimethylstannane moiety. This configuration contributes to its solubility and interaction with biological membranes.
1. Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Zhang et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as low as 50 µg/mL for certain strains.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 50 |
Escherichia coli | 100 |
Pseudomonas aeruginosa | 75 |
2. Anticancer Properties
In vitro studies have shown that this compound possesses anticancer activity against several cancer cell lines. A notable study by Kumar et al. (2022) reported that the compound induced apoptosis in human breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism was linked to the activation of caspase pathways, leading to cell cycle arrest at the G1 phase.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15 |
A549 | 20 |
3. Neuroprotective Effects
Recent investigations into the neuroprotective effects of this compound suggest its potential in treating neurodegenerative diseases. In a study published by Li et al. (2024), the compound was shown to reduce oxidative stress in neuronal cells and enhance cell viability under neurotoxic conditions induced by glutamate.
Case Studies
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of this compound as a topical antimicrobial agent for treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates compared to standard treatments, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Cancer Treatment
In a preclinical model using mice implanted with human cancer cells, treatment with this compound resulted in a marked decrease in tumor size after four weeks of administration. Histological analysis revealed increased apoptosis within the tumors, supporting its role as a promising anticancer agent.
Properties
Molecular Formula |
C19H36SSn |
---|---|
Molecular Weight |
415.3 g/mol |
IUPAC Name |
(3-dodecylthiophen-2-yl)-trimethylstannane |
InChI |
InChI=1S/C16H27S.3CH3.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-17-15-16;;;;/h13-14H,2-12H2,1H3;3*1H3; |
InChI Key |
WCHNLGXGBIUEAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(SC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.